An In-depth Technical Guide to the Chemical Properties of Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate
An In-depth Technical Guide to the Chemical Properties of Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Methyl acetate-PEG1-methyl acetate" is not a standard chemical nomenclature. This guide addresses the chemical properties of a likely equivalent, dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate , based on available data for structurally similar compounds and computational predictions. Direct experimental data for this specific molecule is limited in publicly accessible literature.
Introduction
Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate is a diether and diester compound featuring a central ethylene (B1197577) glycol (PEG1) core linking two methyl acetate (B1210297) groups. Its structure suggests potential utility as a flexible linker in the design of various molecules, including applications in drug delivery, materials science, and as a building block in organic synthesis. Understanding its core chemical properties is crucial for its effective application in research and development. This document provides a summary of its predicted and inferred physicochemical properties, along with general experimental protocols for their determination.
Chemical Structure and Identifiers
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Systematic Name: Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate
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Common Name: Methyl acetate-PEG1-methyl acetate (non-standard)
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Molecular Formula: C₈H₁₄O₆
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Molecular Weight: 206.19 g/mol
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Structure:
Physicochemical Properties
The quantitative data presented below is a compilation of computed properties and data from closely related analogs, such as diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate.
| Property | Value | Source |
| Molecular Weight | 206.19 g/mol | Calculated |
| Molecular Formula | C₈H₁₄O₆ | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from 2,2′-[1,2-Ethanediylbis(oxy)]bis[acetic acid][1] |
| Solubility | Expected to be soluble in water and organic solvents | Inferred from 2,2′-[1,2-Ethanediylbis(oxy)]bis[acetic acid][1] |
| XLogP3 | ~0.5 (for diethyl analog) | PubChem (CID 13237171)[2] |
| Hydrogen Bond Donor Count | 0 | Computed (for diethyl analog)[2] |
| Hydrogen Bond Acceptor Count | 6 | Computed (for diethyl analog) |
| Rotatable Bond Count | 7 | Computed (for diethyl analog)[2] |
| Exact Mass | 206.079038 Da | Computed (for diethyl analog, adjusted for methyl groups) |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
Experimental Protocols
Due to the lack of specific experimental data for dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate, this section outlines general methodologies for determining key chemical properties.
Determination of Physicochemical Properties
A general workflow for characterizing the physicochemical properties of a novel or uncharacterized compound like dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate is depicted below.
Caption: General workflow for synthesis, purification, and property determination.
Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Protocol: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
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Purpose: To confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration of proton and carbon signals.
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Mass Spectrometry (MS):
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Protocol: Introduce a dilute solution of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
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Purpose: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
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Infrared (IR) Spectroscopy:
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Protocol: Place a thin film of the liquid sample between two salt plates (e.g., NaCl) or use an Attenuated Total Reflectance (ATR) accessory.
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Purpose: To identify characteristic functional groups, such as the C=O stretch of the ester (around 1740 cm⁻¹) and the C-O stretch of the ether linkages.
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Melting and Boiling Point Determination:
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Protocol (Boiling Point): Use a micro boiling point apparatus. Heat the sample slowly and record the temperature at which it boils under a given atmospheric pressure.
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Purpose: To determine the phase transition temperatures, which are indicators of purity.
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Solubility Assessment:
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Protocol: Add a known amount of the compound to a fixed volume of various solvents (e.g., water, ethanol, acetone, hexane) at a specific temperature. Observe for dissolution.
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Purpose: To determine the qualitative or quantitative solubility in different media, which is critical for formulation and reaction condition selection.
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Reactivity and Stability
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Hydrolysis: As a diester, dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate is susceptible to hydrolysis under both acidic and basic conditions to yield methanol (B129727) and 2,2'-(ethane-1,2-diylbis(oxy))diacetic acid.
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Transesterification: The methyl ester groups can undergo transesterification in the presence of an alcohol and a suitable catalyst.
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Stability: The compound is expected to be stable under neutral conditions at room temperature. Elevated temperatures and strong acids or bases will promote degradation.
Potential Applications in Drug Development
While no specific applications for this molecule are documented, its structure suggests potential uses as:
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A flexible linker: In the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules where precise spatial orientation of two active moieties is required.
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A spacer in drug conjugates: To connect a drug molecule to a targeting ligand or a solubility-enhancing group.
The logical relationship for its potential application as a linker is illustrated below.
Caption: Use as a linker to form a bifunctional molecule.
Conclusion
Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate is a compound with potential applications in various fields of chemical and pharmaceutical research. This guide provides an overview of its predicted chemical properties based on available data for analogous structures. Further experimental validation is necessary to fully characterize this molecule for any specific application. The provided general experimental protocols can serve as a starting point for such investigations.
